molecular formula C23H19ClN6O2S B2848686 N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206990-16-0

N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2848686
CAS No.: 1206990-16-0
M. Wt: 478.96
InChI Key: ZVGPOCOSCKJUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a novel synthetic compound featuring a complex fused pyrazolo-triazolo-pyrazine core, making it a chemical of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole moiety, embedded within its structure, is a recognized privileged scaffold in pharmacology, known for its ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . This moiety is a key pharmacophore in numerous clinical agents, including antifungals, anticonvulsants, and anticancer drugs such as the aromatase inhibitor anastrozole . The specific molecular architecture of this compound, which incorporates a chlorobenzyl group and a thioacetamide linker, suggests potential for high-affinity binding to enzymatic targets. Researchers can leverage this compound as a key intermediate or a core structural template for the development of new therapeutic agents. Its complex heterocyclic system is particularly relevant for projects targeting enzyme inhibition, with potential applications in oncology, infectious diseases, and neuroscience. Possible research directions include investigating its role as a kinase inhibitor, a modulator of cytochrome P450 enzymes similar to triazole-based antifungals , or as a ligand for various central nervous system receptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1206990-16-0

Molecular Formula

C23H19ClN6O2S

Molecular Weight

478.96

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O2S/c1-32-17-8-6-15(7-9-17)19-12-20-22-26-27-23(29(22)10-11-30(20)28-19)33-14-21(31)25-13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,31)

InChI Key

ZVGPOCOSCKJUFC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5Cl)C3=C2

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the heterocyclic core and the benzyl/aryl groups. These variations influence physicochemical properties, binding affinity, and bioactivity:

Compound Name Core Structure R1 (Position 9) R2 (Position 3) Key Properties/Activities References
N-(2-chlorobenzyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide (Target) Pyrazolo-triazolo-pyrazine 4-Methoxyphenyl 2-Chlorobenzyl (thioacetamide) Unknown (structural focus)
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide Pyrazolo-triazolo-pyrazine 2,5-Dimethylphenyl 2-Trifluoromethylbenzyl Enhanced lipophilicity
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazines Pyrazole-quinazoline 4-Quinazolinyl Aldehyde hydrazine Antimicrobial activity (50 μg/mL)
2-(4-((4-Chlorophenyl)amino)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile Pyrazolo-pyrimidine 4-Chlorophenylamino Methylacetonitrile Synthesis yield: 75%
Antioxidant-conjugated 1,2,4-Triazolo[4,3-a]pyrazines (e.g., Compound 16) Triazolo-pyrazine 4-(2-Aminoethoxy)phenyl 3,5-di-tert-butyl-4-hydroxybenzamide Antioxidant activity

Key Observations

  • Substituent Effects :

    • Electron-Donating Groups (e.g., 4-methoxy) : Improve solubility and π-π stacking interactions, as seen in the target compound .
    • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability and receptor affinity. The 2-chlorobenzyl group in the target compound may reduce oxidative metabolism compared to unsubstituted benzyl groups .
    • Thioacetamide vs. Propanamide : The thioether in the target compound likely increases resistance to hydrolysis compared to the propanamide linker in ’s analog .
  • Synthetic Yields :

    • Pyrazolo-pyrimidine derivatives (e.g., 4a in ) achieve 75% yield under reflux conditions with acetic acid , suggesting optimized routes for heterocyclic systems. The target compound’s synthesis may follow similar protocols but with modified amines or thiols .
  • Biological Activities: While direct data for the target compound is unavailable, structurally related pyrazole-quinazoline hybrids () exhibit antimicrobial activity against Fusarium graminearum (wheat blight) at 50 μg/mL, comparable to the reference drug hymexazol .

Research Implications and Gaps

  • The target compound’s thioacetamide moiety and 4-methoxyphenyl group warrant evaluation in antimicrobial or anticancer assays, given the activities of analogs .
  • Comparative pharmacokinetic studies are needed to assess the impact of the thioether bridge on bioavailability versus oxygen/nitrogen-linked analogs .
  • Computational modeling (e.g., molecular docking) could predict binding modes to targets like kinase enzymes or microbial proteins .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo-triazolo-pyrazine core via cyclization of precursors under reflux in solvents like ethanol or DMF .
  • Step 2 : Introduction of the thioacetamide group via nucleophilic substitution, often using thioglycolic acid derivatives under inert atmospheres .
  • Step 3 : Coupling with the N-(2-chlorobenzyl) moiety via amide bond formation, requiring catalysts like EDCI/HOBt .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .

Q. How are critical functional groups (e.g., thioacetamide, chlorobenzyl) characterized to confirm structural integrity?

  • Thioacetamide group : Confirmed via IR spectroscopy (C=S stretch at ~650 cm⁻¹) and LC-MS fragmentation patterns .
  • Chlorobenzyl moiety : ¹H NMR (δ 4.5–5.0 ppm for benzylic CH₂) and ¹³C NMR (δ 40–45 ppm for C-Cl) .
  • Pyrazolo-triazolo-pyrazine core : UV-Vis spectroscopy (λmax ~270–300 nm) and HRMS for molecular ion verification .

Q. What analytical methods are recommended to assess purity and structural identity?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to quantify purity (>98%) and detect impurities .
  • NMR : ¹H/¹³C assignments to resolve aromatic protons (δ 7.0–8.5 ppm) and heterocyclic carbons .
  • Mass Spectrometry : ESI-MS in positive ion mode for accurate mass determination (e.g., [M+H]+ at m/z 482.9) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products (e.g., dimerization)?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (60–80°C), solvent polarity (DMF vs. THF), and stoichiometry .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and mixing .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps; yields improve from 55% to >80% in pilot trials .

Q. How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. antimicrobial effects)?

  • Dose-Response Profiling : Compare IC₅₀ values across assays (e.g., kinase vs. bacterial MIC) to identify selectivity thresholds .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes; poor stability may explain variability in in vivo efficacy .
  • Target Deconvolution : Use CRISPR-Cas9 knockout models to validate primary targets (e.g., EGFR vs. CDK2) .

Q. What methodologies are effective for structure-activity relationship (SAR) studies on substituent effects?

Substituent Biological Activity Key Finding
4-MethoxyphenylKinase inhibition (IC₅₀ 50 nM)Enhances hydrophobic binding
2-ChlorobenzylAntimicrobial (MIC 8 µg/mL)Increases membrane permeability
Triazolo-pyrazine coreAntiproliferative (GI₅₀ 10 µM)Stabilizes π-π stacking with DNA

Q. How to evaluate the compound’s stability under varying storage and experimental conditions?

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (300–400 nm); thioacetamide groups degrade faster than chlorobenzyl .
  • pH Stability : Test solubility and integrity in PBS (pH 7.4) vs. gastric fluid (pH 1.2) for oral administration potential .

Q. What in silico approaches predict target binding and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., binding energy ≤ -9 kcal/mol) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • ADMET Prediction : SwissADME for bioavailability scores; LogP ~3.5 suggests moderate blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.